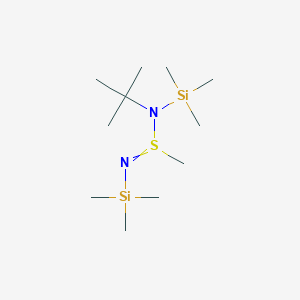
N-tert-Butyl-N,N'-bis(trimethylsilyl)methanesulfinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-N,N’-bis(trimethylsilyl)methanesulfinimidamide is a chemical compound known for its unique structure and properties It is characterized by the presence of tert-butyl and trimethylsilyl groups attached to a methanesulfinimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N,N’-bis(trimethylsilyl)methanesulfinimidamide typically involves the reaction of tert-butylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The product is then purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-N,N’-bis(trimethylsilyl)methanesulfinimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinimidamide group to amines.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-tert-Butyl-N,N’-bis(trimethylsilyl)methanesulfinimidamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-Butyl-N,N’-bis(trimethylsilyl)methanesulfinimidamide involves its reactivity with various molecular targets. The tert-butyl and trimethylsilyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity. The sulfinimidamide core can participate in nucleophilic and electrophilic reactions, making it a versatile reagent in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyltrimethylsilylamine: Similar in structure but lacks the sulfinimidamide group.
N-tert-Butyldiethanolamine: Contains tert-butyl and diethanolamine groups.
N-tert-Butyldimethylsilylamine: Similar but with dimethylsilyl instead of trimethylsilyl groups.
Uniqueness
N-tert-Butyl-N,N’-bis(trimethylsilyl)methanesulfinimidamide is unique due to the presence of both tert-butyl and trimethylsilyl groups, which provide distinct steric and electronic properties. This makes it a valuable reagent in various chemical transformations and applications.
Properties
CAS No. |
90210-63-2 |
|---|---|
Molecular Formula |
C11H30N2SSi2 |
Molecular Weight |
278.61 g/mol |
IUPAC Name |
2-methyl-N-(S-methyl-N-trimethylsilylsulfinimidoyl)-N-trimethylsilylpropan-2-amine |
InChI |
InChI=1S/C11H30N2SSi2/c1-11(2,3)13(16(8,9)10)14(4)12-15(5,6)7/h1-10H3 |
InChI Key |
RBNJFNBNACYETP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N([Si](C)(C)C)S(=N[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















